molecular formula C11H11N3O2 B397219 1-benzyl-5-methyl-3-nitro-1H-pyrazole CAS No. 898053-54-8

1-benzyl-5-methyl-3-nitro-1H-pyrazole

Cat. No.: B397219
CAS No.: 898053-54-8
M. Wt: 217.22g/mol
InChI Key: KAGRJYDQTGZIGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-5-methyl-3-nitro-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with benzyl, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-methyl-3-nitro-1H-pyrazole can be synthesized through several methods. One common approach involves the condensation of 1,3-diketones with arylhydrazines. For instance, the reaction of 1-benzyl-3-methyl-2,4-pentanedione with 3-nitrophenylhydrazine under acidic conditions can yield the desired pyrazole derivative . Another method involves the use of transition-metal catalysts and photoredox reactions to facilitate the formation of the pyrazole ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency and eco-friendliness of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 1-benzyl-5-methyl-3-amino-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Cyclization: Complex heterocyclic compounds

Mechanism of Action

The mechanism of action of 1-benzyl-5-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and methyl groups contribute to the compound’s binding affinity and specificity for certain enzymes and receptors .

Properties

IUPAC Name

1-benzyl-5-methyl-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-9-7-11(14(15)16)12-13(9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGRJYDQTGZIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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